![molecular formula C19H23N3O B1680659 N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine CAS No. 221529-58-4](/img/structure/B1680659.png)

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine

Overview

Description

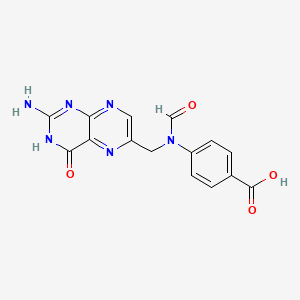

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine (NPPI) is a small molecule that has been studied extensively in recent years due to its potential therapeutic applications in various diseases. NPPI is a derivative of imidazole, a heterocyclic aromatic compound, and has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. NPPI has also been studied for its potential to modulate the activity of various enzymes, receptors, and transporters, and has been shown to have a variety of pharmacological effects.

Scientific Research Applications

Synthesis and Optical Properties

One study by Takagi et al. (2013) focused on the synthesis of compounds with oligothiophene groups introduced to the nitrogen atom through an alkylene spacer. This research demonstrated that these compounds, when polymerized, exhibit controlled growth and show significant optical properties due to the π-stacked interaction between the oligothiophene chromophores. This indicates potential applications in materials science, especially in the development of novel polymers with specific optical characteristics (Takagi et al., 2013).

Antimicrobial and Cytotoxic Activities

Another aspect of research involves examining the antimicrobial and cytotoxic activities of synthesized compounds. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Modification of Polymers for Medical Applications

Aly and El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, creating amine-treated polymers with enhanced thermal stability and promising biological activities. This modification process indicates the potential for using such polymers in medical applications, such as drug delivery systems or tissue engineering (Aly & El-Mohdy, 2015).

Catalytic and Inhibitory Chemical Processes

Research by Pouy et al. (2012) explored the catalytic activity of Cu(I) complexes in the intramolecular hydroalkoxylation and hydroamination of alkynes. Their findings have implications for the synthesis of heterocyclic compounds, potentially useful in pharmaceuticals and materials science (Pouy et al., 2012).

Structural and Kinetic Characterization of Metabolites

Rioux et al. (2015) conducted pharmacokinetic and metabolite identification studies on EPZ011652, a protein arginine N-methyltransferase inhibitor. They discovered a novel aliphatic N-acetylated metabolite, providing insights into the drug's metabolic pathways and implications for its clinical development (Rioux et al., 2015).

Mechanism of Action

Target of Action

RO1138452, also known as CAY10441, is a potent and selective antagonist for the prostacyclin (IP) receptor . The IP receptor is a G-protein coupled receptor (GPCR) that mediates the actions of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation .

Mode of Action

RO1138452 interacts with the IP receptor, blocking its activation by prostacyclin . This prevents the downstream signaling cascade triggered by the activation of the IP receptor . The compound displays high affinity for IP receptors, with a pKi of 9.3±0.1 in human platelets and 8.7±0.06 in a recombinant IP receptor system .

Biochemical Pathways

The primary biochemical pathway affected by RO1138452 is the prostacyclin signaling pathway. Prostacyclin, upon binding to the IP receptor, typically triggers a signaling cascade that leads to increased levels of cyclic adenosine monophosphate (cAMP) within the cell . By blocking the IP receptor, RO1138452 inhibits this pathway, attenuating cAMP accumulation .

Result of Action

The molecular and cellular effects of RO1138452’s action primarily involve the inhibition of prostacyclin-mediated responses. This includes the reduction of inflammation and pain, as prostacyclin is known to modulate nociception and inflammation . In animal models, RO1138452 has been shown to significantly reduce acetic acid-induced abdominal constrictions, carrageenan-induced mechanical hyperalgesia, and edema formation .

properties

IUPAC Name |

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYRMJMXXLJZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176686 | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221529-58-4 | |

| Record name | RO-1138452 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-1138452 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of CAY10441?

A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?

A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?

A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of CAY10441?

A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.

Q5: Is there any available spectroscopic data for CAY10441?

A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.

Q6: Has CAY10441 been tested in any cell-based assays or animal models?

A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-11-[(12Z,14Z)-3,9-dihydroxy-11,17-dimethoxy-4,4-dimethyl-7-oxo-6,20-dioxa-21-azabicyclo[16.2.1]henicosa-1(21),12,14,18-tetraen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1680596.png)